![molecular formula C19H19FN4S B4795309 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4795309.png)
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea
Overview
Description
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazole family and has been synthesized through various methods. In
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been suggested that this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea has various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Furthermore, this compound has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB).
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea research. One of the significant areas of research is its potential use in combination therapy with other anti-cancer agents. Furthermore, studies are needed to determine the optimal dosage and administration route of this compound for cancer therapy. Additionally, further studies are needed to explore the potential use of this compound in other therapeutic areas, such as inflammation and microbial infections.
Conclusion:
In conclusion, N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been extensively studied for its anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. Although the mechanism of action of this compound is not fully understood, studies have suggested that it may exert its anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has various biochemical and physiological effects, and its low solubility in water is a limitation that needs to be addressed. There are several future directions for N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea research, including its potential use in combination therapy and its exploration in other therapeutic areas.
Scientific Research Applications
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anti-cancer activity. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has also been studied for its anti-inflammatory, anti-microbial, and anti-oxidant properties.
properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-3-[(4-methylphenyl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4S/c1-14-2-4-15(5-3-14)10-21-19(25)23-18-11-22-24(13-18)12-16-6-8-17(20)9-7-16/h2-9,11,13H,10,12H2,1H3,(H2,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYYNUCZGSSOBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methylbenzyl)thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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